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Introduction
The Broccoli aptamer is a synthetically engineered RNA molecule that functions as a light-up

fluorescent reporter.[1][2] It was developed through fluorescence-based selection and directed

evolution to specifically bind and activate the fluorescence of the small molecule fluorophore,

DFHBI-1T.[2][3] Upon binding to the correctly folded Broccoli aptamer, the otherwise non-

fluorescent DFHBI-1T emits a bright green fluorescence, mimicking the spectral properties of

Green Fluorescent Protein (GFP).[1][4] This system offers a powerful tool for real-time

visualization of RNA transcription and localization in living cells without the need for protein

translation.[5] Key advantages over its predecessor, Spinach2, include improved thermal

stability, better folding efficiency, and a lower dependency on intracellular magnesium

concentrations, making it a robust reporter for both prokaryotic and eukaryotic systems.[2][3][6]

Mechanism of Action: Fluorescence Activation
The fluorescence of the Broccoli-DFHBI-1T system is contingent upon the precise folding of the

aptamer RNA. The core of the Broccoli aptamer forms a G-quadruplex structure, which creates

a specific binding pocket for DFHBI-1T.[4][7] In its unbound state, DFHBI-1T is conformationally

flexible and non-fluorescent. The binding event restricts the molecule's rotational freedom,

leading to a significant enhancement of its quantum yield and resulting in bright green

fluorescence.[4][8] This direct link between transcription, aptamer folding, and fluorescence

allows for real-time monitoring of gene expression.[5]
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Caption: Mechanism of DFHBI-1T fluorescence activation by the Broccoli aptamer.

Plasmid Design Principles
Effective expression of the Broccoli aptamer requires careful plasmid design tailored to the

target organism. Key components include a suitable promoter, the aptamer sequence often

embedded within a stabilizing scaffold, and a transcription terminator.

For Prokaryotic (E. coli) Expression:

Vector Backbone: High-copy number plasmids like the pET series (e.g., pET28c) are

commonly used.[5][6] These vectors contain essential elements such as an origin of

replication (ori) and an antibiotic resistance gene for selection.

Promoter: A strong, inducible promoter is crucial for high-level expression. The T7 promoter

is widely used and is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli
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strains expressing T7 RNA polymerase, such as BL21(DE3).[5]

Scaffold and Aptamer: To ensure proper folding and stability, the Broccoli aptamer is often

expressed within an engineered scaffold, such as the F30 sequence.[9][10] Using a dimeric

version (dBroccoli or 2xdBroccoli) can significantly enhance signal brightness.[6][10]

Terminator: A Rho-independent transcription terminator should be placed downstream of the

aptamer sequence to ensure proper termination and stability of the transcript.[11]
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Caption: Key components of a prokaryotic plasmid for Broccoli aptamer expression.

For Eukaryotic (Mammalian) Expression:

Vector Backbone: Standard mammalian expression vectors (e.g., pcDNA series) are

suitable. These contain a eukaryotic origin of replication and a selection marker.

Promoter: For expressing small, non-coding RNAs like the Broccoli aptamer, an RNA

polymerase III promoter such as U6 is highly effective.[9] For expressing Broccoli as part of a

larger mRNA transcript (e.g., in the 3' UTR), an RNA polymerase II promoter like CMV can

be used.[12]

Scaffold and Aptamer: The F30 scaffold and dimeric Broccoli constructs are also

recommended for mammalian cells to maximize fluorescence and ensure correct folding.[9]

[10] When tagging an mRNA, inserting the aptamer sequence after the stop codon generally

has the least destabilizing effect on the transcript.[10]

Terminator/Polyadenylation Signal: A polyadenylation signal, such as the SV40 poly-A signal,

is required downstream of the aptamer sequence to ensure proper processing and stability

of the transcript.[12]
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Caption: Key components of a eukaryotic plasmid for Broccoli aptamer expression.

Quantitative Data Summary
The performance of the Broccoli-DFHBI-1T system has been characterized across various

studies. The following table summarizes key quantitative parameters.
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Parameter Value / Observation System Reference

Excitation Max (λex) ~472 nm
In vitro (Broccoli-

DFHBI-1T)
[10]

Emission Max (λem) ~507 nm
In vitro (Broccoli-

DFHBI-1T)
[10]

DFHBI-1T

Concentration
20 - 40 µM (in cells) E. coli, Mammalian [6][9]

DFHBI-1T

Concentration

10 µM (in vitro / gel

staining)
In vitro [10]

Brightness

dBroccoli is ~2x

brighter than

monomeric Broccoli.

In vitro & In vivo [10]

Thermostability (Tm) ~48 °C
In vitro (Broccoli-

DFHBI-1T)
[2]

Folding Efficiency

High, with low

dependence on Mg²⁺

concentration.

In vitro & In vivo [2][3]

Fluorescence Fold-

Change

>10,000-fold

enhancement upon

binding (TBI

derivative).

In vitro [8]

Detection Limit
~1 fmole of aptamer

detectable on a gel.
In-gel analysis [6]

Experimental Protocols
The overall workflow involves constructing the expression plasmid, introducing it into the host

system, inducing expression, and detecting the fluorescent signal after the addition of DFHBI-

1T.
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Caption: General experimental workflow for Broccoli aptamer expression and imaging.

Protocol 1: Expression and Analysis in E. coli
This protocol is adapted for use with a pET vector in a BL21(DE3) E. coli strain.

Transformation: Transform the sequence-verified pET-Broccoli plasmid into chemically

competent E. coli BL21(DE3) cells. Plate on LB agar plates containing the appropriate

antibiotic and incubate overnight at 37°C.
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Culture Growth: Inoculate a single colony into 5 mL of LB medium with the antibiotic. Grow

overnight at 37°C with shaking.

Induction: The next day, dilute the overnight culture 1:100 into fresh LB medium with the

antibiotic. Grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.6.

Expression: Induce transcription by adding IPTG to a final concentration of 1 mM. Continue

to incubate the culture for 3-4 hours at 37°C.[6]

Staining and Imaging:

Pellet 1 mL of the induced culture by centrifugation.

Resuspend the cell pellet in 1 mL of Phosphate-Buffered Saline (PBS).

Add DFHBI-1T (from a DMSO stock) to a final concentration of 40 µM.[6]

Incubate at room temperature for 10-20 minutes in the dark.

Analyze the cell suspension using a flow cytometer (FITC channel: ~488 nm excitation,

~530/30 nm emission) or by placing a small volume on a glass slide for fluorescence

microscopy.[6]

Protocol 2: Expression and Analysis in Mammalian Cells
This protocol is designed for transient transfection in a cell line like HEK293.[9]

Cell Seeding: The day before transfection, seed HEK293 cells in a 12-well plate at a density

that will result in ~80% confluency on the day of transfection (e.g., 1.5 x 10⁵ cells/well).[9]

Transfection: Transfect the cells with the mammalian expression plasmid containing the

Broccoli aptamer construct using a suitable transfection reagent (e.g., Lipofectamine 3000)

according to the manufacturer’s protocol.

Expression: Incubate the cells for 24-48 hours post-transfection to allow for plasmid

expression.

Staining and Imaging:
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Gently wash the cells once with pre-warmed PBS.[9]

Add cell culture medium containing 20-40 µM DFHBI-1T.[9]

Incubate the cells at 37°C for 30 minutes in the dark.[9]

Image the cells directly using a fluorescence microscope equipped with a standard

GFP/FITC filter set (e.g., ~470/40 nm excitation, ~525/50 nm emission).

Protocol 3: In-Gel Staining for Verification
This protocol allows for the specific visualization of transcribed Broccoli aptamer from total RNA

extracts.[6][10]

RNA Isolation: Isolate total RNA from expressing cells (E. coli or mammalian) using a

standard RNA extraction kit or Trizol method.

PAGE: Separate ~1-5 µg of total RNA on a denaturing polyacrylamide gel (e.g., 8% Urea-

PAGE).

Washing: After electrophoresis, place the gel in a clean container and wash it three times for

5 minutes each with deionized water on an orbital shaker.[10]

DFHBI-1T Staining:

Prepare the staining solution: 10 µM DFHBI-1T in a buffer of 40 mM HEPES (pH 7.4), 100

mM KCl, and 1 mM MgCl₂.[10]

Incubate the gel in the staining solution for 15-20 minutes at room temperature with gentle

agitation.[6][10]

Imaging: Image the gel using a gel doc imager with blue light excitation and green light

emission (e.g., a setting for Alexa Fluor 488 or SYBR Green).[6][10] A specific band

corresponding to the Broccoli aptamer transcript should be visible.

(Optional) Total RNA Staining: To visualize all RNA, wash out the DFHBI-1T with water (3 x 5

min) and then stain the same gel with a general RNA stain like SYBR Gold.[6][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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